1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride

説明

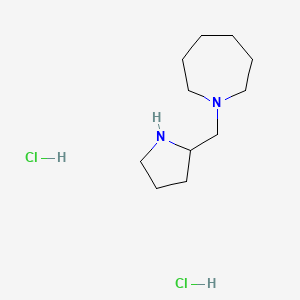

1-(Pyrrolidin-2-ylmethyl)azepane dihydrochloride is a bicyclic amine compound featuring a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) linked via a methyl group to an azepane ring (a seven-membered amine). The dihydrochloride salt form enhances its solubility in aqueous environments, particularly under acidic conditions, making it suitable for laboratory applications. This compound is primarily utilized as a building block in organic synthesis and medicinal chemistry research, where its rigid bicyclic structure serves as a scaffold for developing pharmacologically active molecules .

特性

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)azepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIDIJPRMDSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of Azepane

A common synthetic route to 1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride involves the alkylation of azepane with pyrrolidine derivatives. This method typically proceeds under basic conditions, where sodium hydride (NaH) is often used as the base to deprotonate the azepane nitrogen, facilitating nucleophilic substitution with an appropriate pyrrolidinylmethyl halide or derivative.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Azepane, Sodium hydride (NaH) | Deprotonation of azepane nitrogen |

| 2 | Pyrrolidin-2-ylmethyl halide | Alkylation via nucleophilic substitution |

| 3 | Acid treatment (HCl) | Formation of dihydrochloride salt for stability |

This approach benefits from straightforward reaction conditions and relatively high yields. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid to enhance aqueous solubility and stability.

Catalytic Hydrogenation of Pyrrolidine Derivatives

Industrial and laboratory-scale synthesis can also employ catalytic hydrogenation of pyrrolidine precursors under high pressure and temperature. This method uses metal catalysts such as cobalt or nickel supported on alumina or platinum catalysts to reduce unsaturated precursors to the saturated azepane-pyrrolidine framework.

| Catalyst Type | Solvent | Conditions | Outcome |

|---|---|---|---|

| Cobalt or Nickel/Alumina | Organic solvent (e.g., ethanol) | Elevated pressure & temperature | Reduction of unsaturated intermediates to target compound |

| Platinum (IV) oxide or Pt/C | Alcohol mixture (ethanol/methanol) | Ambient to moderate temperature | High optical purity and yield of pyrrolidine derivatives |

This hydrogenation is often performed in a mixture of ethanol and methanol solvents, with platinum catalysts providing high selectivity and optical purity when chiral centers are involved.

Reduction and Substitution Reactions

Other synthetic routes involve the reduction of nitrones or imines derived from carbohydrate precursors or other chiral starting materials, followed by substitution reactions to install the azepane and pyrrolidine rings.

- Reduction : Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous solvents to reduce nitrones or imines to the corresponding amines.

- Substitution : Alkyl halides react under basic conditions to substitute functional groups, facilitating ring closure or side-chain attachment.

These methods leverage asymmetric synthesis techniques, often starting from carbohydrate-derived nitrones to introduce chirality and complexity efficiently.

Use of Chiral Precursors and Asymmetric Synthesis

Synthesis of pyrrolidine-containing compounds often employs chiral nitrones derived from sugars (e.g., xylose, arabinose) to ensure stereochemical control. The nitrones undergo cycloaddition and subsequent transformations to yield pyrrolidine analogues with defined stereochemistry, which can be further elaborated to azepane derivatives.

This approach offers:

- Ready availability of chiral starting materials

- Versatile chemistry allowing multiple functional group transformations

- High stereoselectivity in the final product

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation of Azepane | Azepane, NaH, pyrrolidin-2-ylmethyl halide, HCl | Simple, high yield, straightforward | Requires careful control of reaction conditions |

| Catalytic Hydrogenation | Pt/C, Co or Ni catalysts, ethanol/methanol, H2 | Scalable, high purity, good stereocontrol | Requires high pressure equipment |

| Reduction & Substitution | LiAlH4, alkyl halides, basic conditions | Enables functional group transformations | Sensitive reagents, moisture sensitive |

| Asymmetric Synthesis from Chiral Nitrones | Carbohydrate-derived nitrones, cycloaddition | High stereoselectivity, chiral control | Multi-step, may involve complex intermediates |

Research Findings and Notes

- The alkylation method is widely used due to its operational simplicity and adaptability to various substituted azepanes and pyrrolidines.

- Catalytic hydrogenation with platinum catalysts in alcohol mixtures yields optically pure products suitable for pharmaceutical applications.

- Carbohydrate-derived nitrones provide a valuable chiral pool for asymmetric synthesis of pyrrolidine analogues, which can be further modified to azepane derivatives.

- The hydrochloride salt form improves compound stability and solubility, critical for biological testing and formulation.

- Recent studies emphasize the importance of ring size and nitrogen positioning for biological activity, with azepane and pyrrolidine rings providing favorable conformations for enzyme inhibition and receptor binding.

化学反応の分析

1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

科学的研究の応用

Structural Characteristics

The compound is characterized by a dual-ring structure comprising a seven-membered azepane ring and a pyrrolidine moiety connected via a methylene bridge. Its molecular formula is , indicating the presence of two hydrochloride groups that enhance solubility and stability in aqueous environments. This structural configuration imparts distinct steric and electronic properties advantageous for drug design.

Medicinal Chemistry Applications

1-(Pyrrolidin-2-ylmethyl)azepane dihydrochloride serves as a scaffold for drug development , particularly in the following areas:

- Anticancer Agents : Research indicates that derivatives of pyrrolidine rings have shown activity against various cancer cell lines. The compound's ability to modify biological pathways makes it a candidate for developing anticancer drugs.

- Neurological Disorders : The compound has been studied for its interactions with neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety. It may act as an enzyme inhibitor involved in neurotransmitter metabolism, influencing mood regulation.

- Anti-inflammatory and Analgesic Properties : Preliminary studies have indicated that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

The biological activities of this compound have been documented in various studies:

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Activity against bacteria and fungi | |

| Neurotropic | Enhanced neurite outgrowth |

These activities underscore the compound's potential role in drug development for diverse therapeutic areas.

Neuropharmacological Studies

In a study evaluating neurotropic effects, this compound was shown to enhance neurite outgrowth in neuronal cultures. This suggests its potential role in neuroregeneration and treatment of neurodegenerative diseases.

Toxicity Assessments

Toxicological studies have assessed the safety profile of this compound in animal models. Acute toxicity tests indicated no significant adverse effects at therapeutic doses, making it a candidate for further pharmacological exploration.

Future Research Directions

Further studies are warranted to elucidate the specific molecular targets of this compound and its potential therapeutic applications across various diseases, particularly neurodegenerative conditions and inflammatory disorders. The unique structural properties may facilitate the design of selective ligands or inhibitors targeting specific biological pathways.

作用機序

The mechanism of action of 1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Key Observations:

- Core Heterocycles : The azepane and diazepane cores differ in nitrogen content (azepane: 1 N; diazepane: 2 N atoms), influencing electronic properties and binding interactions.

- Substituent Complexity : Berotralstat dihydrochloride (MW 635.49) is significantly larger and more structurally complex compared to simpler bicyclic amines like this compound, reflecting its therapeutic role .

- Solubility : Dihydrochloride salts generally exhibit improved water solubility under acidic conditions, critical for both laboratory handling (e.g., azoamidine initiators in ) and drug formulation (e.g., Berotralstat) .

Functional and Application Differences

- Therapeutic vs. Research Use: Berotralstat dihydrochloride is a clinically approved plasma kallikrein inhibitor for hereditary angioedema, whereas this compound and its diazepane analogs are restricted to non-therapeutic research (e.g., as synthetic intermediates or enzyme modulators) .

- Biological Targets : Diazepane derivatives (e.g., 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride) are often explored for their affinity to enzymes or receptors due to their dual nitrogen atoms, which can mimic natural ligands. In contrast, azepane-based compounds may prioritize structural rigidity for scaffold design .

生物活性

1-(Pyrrolidin-2-ylmethyl)azepane dihydrochloride is a compound characterized by a complex structure that includes a seven-membered azepane ring and a pyrrolidine moiety. Its molecular formula is , indicating the presence of two hydrochloride groups, which enhance its solubility and stability in aqueous environments. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an enzyme inhibitor and receptor ligand.

The synthesis of this compound can be achieved through several methods:

- Alkylation of Azepane : This involves the alkylation of azepane with pyrrolidine derivatives under basic conditions, often utilizing sodium hydride as a base.

- Catalytic Hydrogenation : Industrial production may involve catalytic hydrogenation of pyrrolidine derivatives under high pressure and temperature using cobalt or nickel catalysts supported on alumina.

These methods highlight the compound's versatility as a building block for synthesizing more complex molecules.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly its interactions with neurotransmitter systems. Specific studies have highlighted its potential role as an enzyme inhibitor, suggesting implications for treating neurological disorders.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including influencing pathways related to mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Neurotransmitter Interaction : Studies suggest that compounds with similar structures can inhibit enzymes involved in neurotransmitter metabolism. For instance, derivatives have shown inhibition against human monoacylglycerol lipase (hMAGL), which is crucial for endocannabinoid signaling .

- Therapeutic Applications : The compound has been investigated for its potential use in treating conditions such as pain and anxiety. For example, related compounds demonstrated significant analgesic effects in formalin-induced nociception tests, suggesting that this compound could exhibit similar properties .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other compounds exhibiting similar biological activities:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Benzimidazole derivative | hMAGL inhibitor | 9.4 |

| Compound B | Pyrrolidine derivative | FAAH inhibitor | 24 |

| This compound | Azepane-pyrrolidine hybrid | Enzyme inhibitor (neurotransmitter metabolism) | TBD |

This table highlights the potential of this compound as a unique candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride with high purity?

- Methodological Answer : Synthesis should follow a multi-step protocol involving nucleophilic substitution and salt formation. For example:

React pyrrolidine derivatives with azepane precursors under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Convert the free base to the dihydrochloride salt using hydrochloric acid in anhydrous ethanol, followed by recrystallization from methanol/diethyl ether .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Validate purity using NMR (¹H/¹³C) and HPLC (>98% purity threshold).

Q. How can researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Grow crystals via slow evaporation of a saturated solution in methanol or ethanol.

Mount crystals on a diffractometer and collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Solve the structure using software like SHELX or OLEX2, refining hydrogen positions via DFT calculations if needed .

- Validation : Compare lattice parameters (space group, unit cell dimensions) with analogous azepane/pyrrolidine salts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

Store in airtight containers under inert gas (argon) to prevent hygroscopic degradation.

In case of exposure, follow GHS-aligned protocols: rinse skin/eyes with water for 15 minutes, seek medical attention for persistent irritation .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

Prepare buffered solutions (pH 1–12) and measure solubility via gravimetric analysis or UV-Vis spectroscopy.

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- Data Interpretation : Plot solubility vs. pH to identify optimal storage conditions (e.g., acidic buffers for hydrochloride salt stability).

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to predict transition states and intermediates.

Apply ICReDD’s reaction path search methods to identify low-energy pathways, reducing trial-and-error experimentation .

Validate predictions with microreactor experiments under flow conditions to test scalability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting discrepancies)?

- Methodological Answer :

Perform variable-temperature NMR to distinguish dynamic effects (e.g., ring puckering in azepane) from structural isomers.

Use 2D NMR (COSY, NOESY) to confirm proton coupling networks and spatial proximities.

Cross-validate with computational NMR chemical shift predictions (GIAO method) .

Q. How can researchers design experiments to probe the compound’s biological interactions at the molecular level?

- Methodological Answer :

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target proteins (e.g., neurotransmitter receptors).

Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions, guided by crystallographic data of similar compounds .

Validate in vitro using cell-based assays (e.g., calcium flux for GPCR activity).

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

Use UPLC-QTOF-MS with a HILIC column to separate polar impurities.

Apply multivariate analysis (PCA or PLS) to impurity profiles for batch-to-batch consistency monitoring.

Cross-reference with high-resolution mass spectral libraries (e.g., mzCloud) for unknown impurity identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。